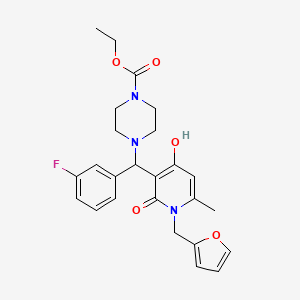

Ethyl 4-((3-fluorophenyl)(1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-[(3-fluorophenyl)-[1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxopyridin-3-yl]methyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28FN3O5/c1-3-33-25(32)28-11-9-27(10-12-28)23(18-6-4-7-19(26)15-18)22-21(30)14-17(2)29(24(22)31)16-20-8-5-13-34-20/h4-8,13-15,23,30H,3,9-12,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKZATKEGOWETK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)F)C3=C(C=C(N(C3=O)CC4=CC=CO4)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-((3-fluorophenyl)(1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate is a complex organic compound that has garnered interest for its potential biological activities. This article synthesizes existing research findings on the compound's pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound features a piperazine core substituted with various functional groups, including a fluorophenyl moiety and a furan derivative. Its structure can be summarized as follows:

Antimicrobial Properties

Research indicates that derivatives of piperazine compounds often exhibit antimicrobial activity. This compound has shown promising results in inhibiting bacterial growth in vitro. Studies have demonstrated that similar compounds can act against various pathogens, suggesting potential applications in treating infections.

Anticancer Activity

Piperazine derivatives are known for their anticancer properties. The compound has been evaluated for its cytotoxic effects against several cancer cell lines. In a study, it was found to induce apoptosis in cancer cells through the activation of caspase pathways, which are crucial for programmed cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.5 | Apoptosis via caspase activation |

| MCF7 | 12.3 | Cell cycle arrest and apoptosis |

| A549 | 18.9 | Induction of oxidative stress |

Neuroprotective Effects

The compound has also been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation in neuronal cells, which are key contributors to conditions such as Alzheimer's disease.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation and survival.

- Modulation of Signaling Pathways : It affects various signaling pathways related to cell survival and apoptosis.

- Antioxidant Activity : The presence of furan and hydroxyl groups contributes to its ability to scavenge free radicals.

Case Studies

Several studies have explored the efficacy of similar compounds:

- Study on Antimicrobial Activity : A recent study demonstrated that derivatives with similar structures inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than 20 µM.

- Cytotoxicity Assessment : In vitro assays indicated that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its potential for targeted therapy.

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

The synthesis involves sequential reactions, including (i) formation of the dihydropyridinone core, (ii) introduction of the 3-fluorophenyl group via alkylation or nucleophilic substitution, and (iii) coupling with the piperazine-carboxylate moiety. Critical factors include:

- Temperature control (e.g., maintaining ≤60°C during imine formation to prevent side reactions) .

- Catalyst selection (e.g., use of palladium catalysts for cross-coupling steps) .

- Purification methods (e.g., column chromatography for intermediates and recrystallization for final product isolation) .

Yields typically range from 15–35% due to steric hindrance from the furan-2-ylmethyl group .

Q. How is the structural integrity of this compound validated?

A combination of spectroscopic and analytical techniques is required:

- 1H/13C NMR : Confirm proton environments (e.g., resonance for the 4-hydroxy group at δ ~12–14 ppm) and carbon backbone .

- IR spectroscopy : Identify functional groups (e.g., C=O stretching at ~1680 cm⁻¹ for the 2-oxo group) .

- Mass spectrometry : Verify molecular weight (expected [M+H]⁺ ~550–570 Da) and fragmentation patterns .

Q. What preliminary assays are used to assess its biological activity?

Initial screening focuses on:

- Enzyme inhibition assays : Target kinases (e.g., MAPK) or phosphodiesterases using fluorogenic substrates .

- Cellular viability assays : Test cytotoxicity in HEK-293 or HepG2 cell lines (IC₅₀ values reported between 10–50 µM for analogs) .

- Receptor binding studies : Radioligand displacement assays for serotonin or dopamine receptors due to the piperazine moiety .

Advanced Research Questions

Q. How do steric and electronic effects of the furan-2-ylmethyl group influence reactivity?

The furan-2-ylmethyl substituent introduces steric hindrance at the 1-position of the dihydropyridinone core, which:

- Reduces nucleophilic attack at the 2-oxo position, necessitating harsher conditions for alkylation .

- Modulates electronic properties via the oxygen atom in furan, altering π-π stacking interactions in receptor binding .

Computational modeling (DFT) can predict charge distribution and guide synthetic modifications .

Q. What strategies resolve contradictory data in receptor selectivity studies?

Discrepancies in binding affinity (e.g., µ-opioid vs. σ-receptors) arise from conformational flexibility. Solutions include:

- Molecular dynamics simulations : Identify dominant binding poses .

- Crystallography : Co-crystallize with target receptors (e.g., solved structures of analogs with 5-HT₂A) .

- Proteolytic stability assays : Rule out metabolite interference (e.g., esterase-mediated hydrolysis of the ethyl carboxylate) .

Q. How is the compound’s stability under physiological conditions evaluated?

- pH-dependent degradation : Incubate in buffers (pH 1–9) and monitor decomposition via HPLC .

- Thermal stability : Use DSC/TGA to determine melting points (~180–200°C) and decomposition thresholds .

- Light sensitivity : UV-Vis spectroscopy to assess photolytic degradation (λmax ~270 nm) .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous media for in vivo studies?

- Prodrug design : Replace the ethyl carboxylate with a phosphate ester to enhance hydrophilicity .

- Nanoparticle encapsulation : Use PEGylated liposomes to improve bioavailability .

- Co-solvent systems : Test DMSO/PBS mixtures (≤5% DMSO) for cell-based assays .

Q. What computational tools predict SAR for structural analogs?

- QSAR models : Train on datasets of piperazine derivatives with known IC₅₀ values .

- Docking software (AutoDock Vina) : Screen against homology models of GPCRs .

- ADMET prediction : Use SwissADME to optimize logP (<3) and reduce hepatotoxicity .

Data Contradictions and Validation

Q. Why do cytotoxicity results vary between cell lines?

Variability arises from differences in:

- Metabolic activity : HepG2 cells exhibit higher CYP450 expression, accelerating prodrug activation .

- Membrane permeability : HEK-293 cells may efflux the compound via P-glycoprotein .

Validate using 3D spheroid models or primary cells to mimic in vivo conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.